molecular formula C5H12N2O B1582621 Pentanohydrazide CAS No. 38291-82-6

Pentanohydrazide

Cat. No. B1582621
CAS RN: 38291-82-6
M. Wt: 116.16 g/mol
InChI Key: PJBQYCIDGYKEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanohydrazide is a chemical compound that has been used in the curing process of polymers . It is charged in a flask with other compounds like methanol, sodium acetate, and 2,2,6,6-tetramethyl-4-piperidone hydrochloride .


Synthesis Analysis

The synthesis of hydrazones, which could be related to pentanohydrazide, involves multiple steps . For instance, the synthesis of isoniazid-based hydrazones was accomplished in two steps. In the first step, each 4-hydroxy-3-methoxy-benzaldehyde (Vanillin)/4-hydroxybenzaldehyde was alkylated with 5mmol of bromo alkyl derivatives and 5 mmol of K2CO3 in acetone as a solvent under reflux conditions .


Molecular Structure Analysis

The molecular structure of a compound like pentanohydrazide can be determined using techniques such as X-ray crystallography . This technique has been used to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .


Physical And Chemical Properties Analysis

The physical and chemical properties of pentanohydrazide include a density of 1.0±0.1 g/cm3, boiling point of 260.6±9.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 49.8±3.0 kJ/mol, and flash point of 111.4±18.7 °C .

Scientific Research Applications

1. Seizure Studies in Animal Models

Pentanohydrazide derivatives have been used in seizure studies, particularly using animal models such as zebrafish. These studies aim to understand the mechanisms of seizures and the potential of compounds like pentanohydrazide in seizure management. For instance, a study detailed the behavioral profile of pentylenetetrazole (PTZ)-induced seizures in adult zebrafish, providing insights into seizure characteristics and intensities across different PTZ concentrations (Mussulini et al., 2013).

2. Anticancer Activity

Pentanohydrazide derivatives have also been explored for their anticancer properties. A study reported the synthesis of derivatives with promising anticancer activities against various human cancer cell lines. The minimum inhibitory concentrations (MICs) of these compounds showed moderate anticancer activity at low concentrations, highlighting the potential of pentanohydrazide derivatives in cancer treatment (Xu et al., 2013).

3. Combustion and Emission Characteristics in Engines

Research has also focused on the combustion and emission characteristics of pentanohydrazide derivatives when used as additives in fuel blends for diesel engines. Studies have found that these blends can improve combustion efficiency and reduce emissions, contributing to the development of more environmentally friendly fuel alternatives (Li et al., 2015).

4. Anticonvulsant Agent Research

Additionally, pentanohydrazide derivatives have been investigated for their potential as anticonvulsant agents. This research includes the synthesis and testing of compounds like 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide, which was evaluated for its effectiveness in controlling seizures induced chemically or electrically in animal models. The findings from such studies contribute to the development of new treatments for epilepsy and related seizure disorders (Nesterkina et al., 2020).

5. Biofuel Research

Pentanohydrazide derivatives are also being studied for their application in biofuels. Research in this area focuses on evaluating the performance and emission characteristics of engines using biofuel blends that include pentanohydrazide derivatives. These studies are crucial for advancing the use of sustainable and environmentally friendly fuel sources (Yaman & Yeşilyurt, 2021).

properties

IUPAC Name

pentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-2-3-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBQYCIDGYKEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191667
Record name Valerohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valeric acid hydrazide

CAS RN

38291-82-6
Record name Pentanoic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38291-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valerohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038291826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38291-82-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanoic acid, hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Valerohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valerohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Valerohydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4UH6FY7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanohydrazide
Reactant of Route 2
Reactant of Route 2
Pentanohydrazide
Reactant of Route 3
Reactant of Route 3
Pentanohydrazide
Reactant of Route 4
Reactant of Route 4
Pentanohydrazide
Reactant of Route 5
Pentanohydrazide
Reactant of Route 6
Reactant of Route 6
Pentanohydrazide

Citations

For This Compound
8
Citations
J Summerton, PA Bartlett - Journal of Molecular Biology, 1978 - Elsevier
… covalently to DNA, ie any pentanohydrazide-derivatized RNA remaining on a filter after the final wash is bound non-covalently. Thus, the percentage of pentanohydrazide-derivatized …
Number of citations: 66 www.sciencedirect.com
J Summerton - Journal of Theoretical Biology, 1979 - Elsevier
… The attachment of pentanohydrazide at the C4 of cytidine was further characterized with respect to its rate as a function of water concentration in the reaction mixture. When water …
Number of citations: 20 www.sciencedirect.com
R Debel, A Buchholz, W Plass - Zeitschrift für anorganische …, 2008 - Wiley Online Library
The new cis‐dioxomolybdenum(VI) complexes [MoO 2 (salhyhb)] 2 (1), [MoO 2 (salhyhp)] (2), and [MoO 2 (salhyhh)(MeOH)] (3) with the hydrazone ligands H 2 salhyhb, Hsalhyhp, and …
Number of citations: 44 onlinelibrary.wiley.com
L Dong, L Fang, X Dai, J Zhang… - Drug Development …, 2022 - Wiley Online Library
Periodontitis is a serious global concern. Therefore, in the present study, we intend to synthesize novel valproic‐acid pyrazole conjugates as a novel agent against periodontitis. The …
Number of citations: 4 onlinelibrary.wiley.com
A Buchholz, S Nica, R Debel, A Fenn, H Breitzke… - Inorganica Chimica …, 2014 - Elsevier
The synthesis and spectroscopic characterization of dioxidovanadium(V) complexes with hydrazone Schiff-base ligands derived from salicylaldehyde and ω -hydroxy functionalized …
Number of citations: 11 www.sciencedirect.com
S Nica, A Buchholz, M Rudolph, A Schweitzer… - 2008 - Wiley Online Library
The synthesis and spectroscopic characterization of a series of three oxidovanadium(V) complexes with 8‐hydroxyquinoline and Schiff‐base ligands derived from salicylaldehyde and ω…
TN Franklim, L Freire-de-Lima, OA Chaves… - Journal of the Brazilian …, 2019 - SciELO Brasil
Chagas disease is a neglected tropical disease caused by the hemoflagellated parasite Trypanosoma cruzi (Kinetoplastida). The only available drug to treat chagasic patients in Brazil, …
Number of citations: 16 www.scielo.br
SR Hengel - 2017 - iro.uiowa.edu
The human DNA repair protein RAD52 (46 kDa monomer) forms oligomers, binds DNA, and mediates several protein-protein interactions. RAD52 plays an important, albeit elusive, role …
Number of citations: 2 iro.uiowa.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.